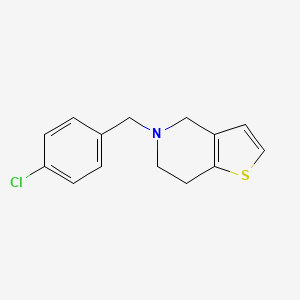

5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine

説明

5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine is a useful research compound. Its molecular formula is C14H14ClNS and its molecular weight is 263.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to platelet aggregation and potential anticancer properties. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₄H₁₅ClN₂S

- Molecular Weight : 277.77 g/mol

- CAS Number : 68559-48-8

The compound features a thieno[3,2-c]pyridine core structure substituted with a 4-chlorobenzyl group, which contributes to its biological activity.

Inhibition of Platelet Aggregation

This compound has been studied for its antiplatelet effects. Similar compounds like ticlopidine have demonstrated significant inhibition of platelet aggregation induced by various agents:

- Mechanism : The compound acts as a P2Y12 receptor antagonist, inhibiting ADP-induced platelet aggregation. This mechanism is crucial for preventing thrombus formation and subsequent cardiovascular events.

- Study Findings : In rodent models (B16 melanoma and Lewis lung carcinoma), administration of the compound led to a reduction in metastasis associated with platelet aggregation .

Anticancer Properties

Research indicates that this compound may possess anticancer properties through several mechanisms:

- Inhibition of Tumor Growth : Studies have shown that derivatives of thieno[3,2-c]pyridine can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in U-937 and SK-MEL-1 cancer cells .

- Case Study : A study highlighted the effectiveness of ticlopidine in reducing pulmonary metastasis in rodent models by inhibiting platelet aggregation that facilitates tumor cell dissemination .

Other Biological Effects

The compound's effects extend beyond antiplatelet and anticancer activities:

- Cytotoxicity : In vitro studies have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity suggests a favorable safety profile for potential therapeutic applications .

- Impact on GPCR Signaling : The interaction with G-protein coupled receptors (GPCRs) has implications for both platelet function and cancer metastasis .

Data Summary

| Biological Activity | Mechanism | Model | Result |

|---|---|---|---|

| Platelet Aggregation Inhibition | P2Y12 Antagonism | Rodent Tumors | Reduced metastasis |

| Anticancer Activity | Induction of Apoptosis | U-937/SK-MEL-1 Cells | Growth inhibition |

| Selective Cytotoxicity | - | Normal vs. Cancer Cells | High selectivity |

科学的研究の応用

Chemical Profile

- Chemical Formula: C14H14ClN2S

- Molecular Weight: 263.786 g/mol

- CAS Number: 55142-85-3

- IUPAC Name: 5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine

Antiplatelet Activity

Ticlopidine is primarily recognized for its role as an antiplatelet agent. It inhibits platelet aggregation and is used to prevent thrombotic events in patients at risk of cardiovascular diseases. The mechanism involves the inhibition of ADP-induced platelet aggregation.

Case Study: Efficacy in Thromboembolic Disorders

A study demonstrated that Ticlopidine effectively reduced the incidence of thromboembolic events in patients with a history of stroke or transient ischemic attacks (TIAs). The compound was shown to significantly decrease the risk of recurrent strokes compared to placebo groups .

Cancer Metastasis Inhibition

Recent research has indicated that Ticlopidine may also play a role in inhibiting cancer metastasis. Studies conducted on rodent models have shown that Ticlopidine administration resulted in a notable reduction of pulmonary metastasis in various cancer types.

Case Study: Effects on Rodent Tumors

In an experimental setup involving B16 melanoma and Lewis lung carcinoma, Ticlopidine was administered orally. The results indicated a significant decrease in both spontaneous and induced pulmonary metastases. This suggests that Ticlopidine may inhibit hematogenous metastasis through its antiplatelet effects .

Neuroprotective Effects

Emerging studies suggest that Ticlopidine may possess neuroprotective properties. Research indicates that the compound could mitigate neuronal damage following ischemic events.

Case Study: Neuroprotection in Ischemia

A study highlighted that Ticlopidine administration prior to an ischemic event reduced neuronal death and improved functional recovery in animal models. This effect is hypothesized to be due to its ability to inhibit platelet activation and subsequent microvascular obstruction during ischemia .

Data Table: Summary of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Antiplatelet Activity | Thromboembolic disorders | Reduced incidence of thromboembolic events |

| Cancer Metastasis | Rodent tumor models | Significant reduction in pulmonary metastasis |

| Neuroprotective Effects | Ischemic injury models | Decreased neuronal death and enhanced recovery |

特性

IUPAC Name |

5-[(4-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS/c15-13-3-1-11(2-4-13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSFITOKRGUJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203668 | |

| Record name | PCR-5325 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55157-56-7 | |

| Record name | PCR-5325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055157567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PCR-5325 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PCR-5325 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN7OS25243 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。